![molecular formula C22H23N7O2 B2748980 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one CAS No. 2319638-62-3](/img/structure/B2748980.png)
2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The chemical compound is a complex molecule that likely serves as a key intermediate or product in the synthesis of various heterocyclic compounds. Research has shown that similar compounds are crucial in the preparation of fused pyrimidinones and other heterocyclic systems. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to prepare derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other heterocycles through reactions with heterocyclic α-amino compounds in acetic acid (Stanovnik et al., 1990). This illustrates the potential utility of the compound in generating a wide array of heterocyclic frameworks, which are often found in pharmacologically active molecules.
Antimicrobial Activity
Compounds with structural similarities to the one mentioned have been explored for their antimicrobial properties. A study on 1,4-benzothiazine derivatives synthesized using ultrasound showed promising antibacterial activities against Gram-positive bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Dabholkar & Gavande, 2016). This suggests that further exploration of the chemical compound could lead to discoveries in antimicrobial research, contributing to the fight against resistant bacterial strains.
Molecular Docking and Biological Activities
Furthermore, the synthesis and molecular docking of novel heterocyclic compounds, including pyridine and fused pyridine derivatives, have been reported. These compounds were subjected to in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies. The newly synthesized compounds exhibited antimicrobial and antioxidant activity, indicating their potential in therapeutic applications (Flefel et al., 2018). This aligns with the potential applications of the compound , suggesting its role in the development of new drugs with multiple biological activities.
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c1-15-9-16(2)29(24-15)20-7-8-21(30)28(25-20)12-17-10-26(11-17)22(31)13-27-14-23-18-5-3-4-6-19(18)27/h3-9,14,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYRYLYDLROBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CN4C=NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2R,3R,13R)-7-amino-16-oxo-11,15-diazapentacyclo[11.7.1.02,11.05,10.015,20]henicosa-5(10),6,8,17,19-pentaene-3-carboxylic acid](/img/structure/B2748897.png)
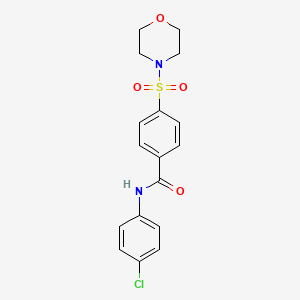

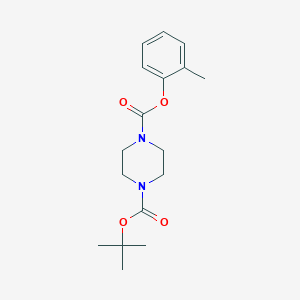

![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)
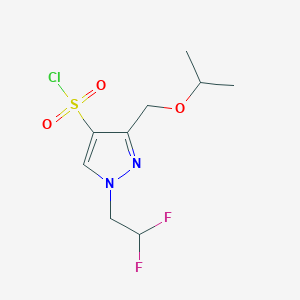
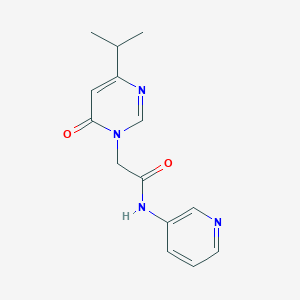
![N-cyclohexyl-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)
![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
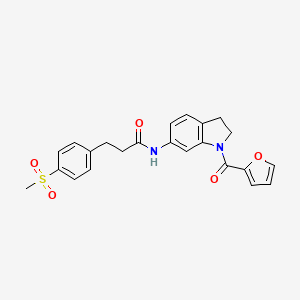


![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2748920.png)
